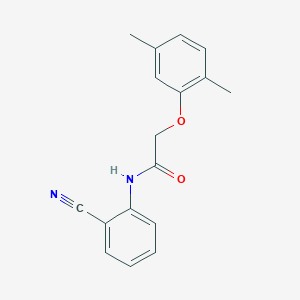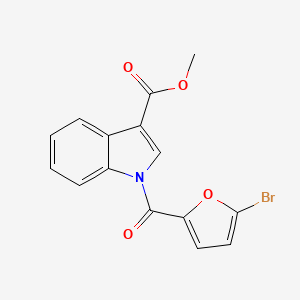
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate, also known as MBIC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs and treatments for various diseases. In
Mécanisme D'action
The mechanism of action of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its versatility in terms of its potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs and treatments for various diseases. However, one limitation of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. One area of research could be the development of new drugs and treatments for cancer, autoimmune diseases, and viral infections. Another area of research could be the study of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to optimize the synthesis method of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate can be achieved through a multi-step process that involves the condensation of 5-bromo-2-furoic acid with indole-3-carboxaldehyde, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain pure methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has been studied extensively for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections. methyl 1-(5-bromo-2-furoyl)-1H-indole-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 1-(5-bromofuran-2-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-20-15(19)10-8-17(11-5-3-2-4-9(10)11)14(18)12-6-7-13(16)21-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIZPDNRSTTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(5-bromofuran-2-yl)carbonyl]-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)


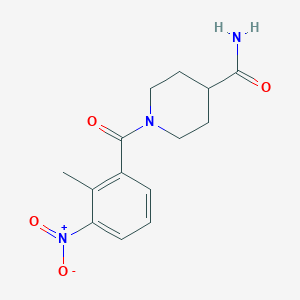
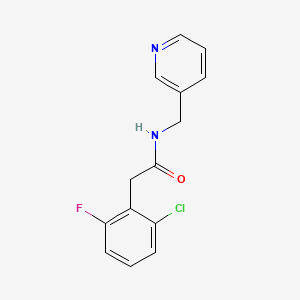
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)


![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
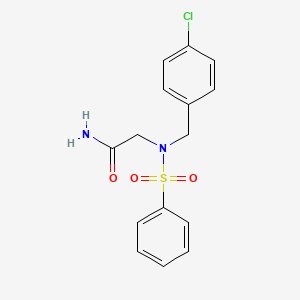
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)
